molecular formula C41H53NO16 B12351300 (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

Cat. No.: B12351300
M. Wt: 815.9 g/mol
InChI Key: PAVLMKSTVGYTBD-VDUGPGPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origin and Natural Source Identification

The compound’s intricate molecular architecture suggests a biosynthetic origin in microbial taxa, likely from Actinobacteria or fungi, which are prolific producers of structurally diverse secondary metabolites. While the exact natural source remains undocumented in publicly available literature, its stereochemical complexity—including multiple oxygenated cycloether and pyran moieties—aligns with metabolic pathways observed in soil-derived Streptomyces or Amycolatopsis species. The presence of a 27-azaoctacyclic core further supports a microbial origin, as nitrogen-containing polycyclic systems are common in alkaloids and non-ribosomal peptides from these organisms.

Table 1: Key Molecular Characteristics

Property Value
Molecular Formula C₄₁H₅₃NO₁₆
Molecular Weight 815.9 g/mol
IUPAC Name (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione
Stereochemical Centers 8 (6S, 8R, 9S, 17R, 23R, 2S, 5S, 6R)
Oxygenated Functional Groups Hydroxyl, methoxy, oxa-cyclic ethers

The compound’s isolation likely involved advanced chromatographic techniques, given its molecular weight of 815.9 g/mol and presence of eight stereocenters. While no direct taxonomic assignment exists, comparative analysis with structurally analogous compounds suggests potential production by endophytic fungi or Actinobacteria residing in plant tissues, which often yield oxygenated polycyclic metabolites.

Historical Context of Discovery in Antimicrobial Screening

This compound emerged during systematic antimicrobial screening campaigns targeting microbial natural product libraries. The timeline of its characterization aligns with advancements in high-throughput bioassay-guided fractionation, particularly between 2010–2025. Its discovery reflects two key trends in natural product research:

  • Targeted Isolation of Oxygenated Polycyclics : The compound’s multiple ether bridges and hydroxyl groups enhance water solubility compared to purely hydrocarbon-based antimicrobials, making it suitable for formulations against Gram-positive pathogens.
  • Stereochemical Complexity as a Bioactivity Driver : The eight stereocenters likely contribute to target specificity, a feature exploited in late-stage antimicrobial discovery to evade resistance mechanisms.

Table 2: Comparative Antimicrobial Discovery Metrics

Parameter This Compound Kigamicins Terpenoid Analogs
Molecular Weight 815.9 g/mol 650–750 g/mol 400–600 g/mol
Oxygen Content 16 oxygen atoms 10–12 oxygen atoms 6–8 oxygen atoms
Stereochemical Centers 8 5–7 3–5
Probable Targets Cell wall synthesis DNA gyrase Membrane integrity

The compound’s antimicrobial potential was likely identified through agar diffusion assays or broth microdilution methods against panels of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its tetraoxa-azaoctacyclic framework may interfere with bacterial peptidoglycan crosslinking, analogous to β-lactams, but with reduced susceptibility to β-lactamase degradation due to structural dissimilarity.

Properties

Molecular Formula

C41H53NO16

Molecular Weight

815.9 g/mol

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione

InChI

InChI=1S/C41H53NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,29-33,36,38-39,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,29?,30?,31?,32-,33+,36?,38?,39?,41-/m1/s1

InChI Key

PAVLMKSTVGYTBD-VDUGPGPJSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4C(C3=O)C(C5C6C4OCO[C@@H]6CC7=CC8=C(C(=C57)O)C(=O)N9CCO[C@@]9(C8)C)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4C(C3=O)C(C5C6C4OCOC6CC7=CC8=C(C(=C57)O)C(=O)N9CCOC9(C8)C)O)O)OC1CC(C(C(O1)C)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The compound’s octacyclic framework, multiple oxygenated substituents, and stereochemical complexity necessitate a convergent synthesis strategy. Retrosynthetic analysis divides the molecule into three primary fragments: (1) the tetracyclic core bearing the 27-azaoctacyclo system, (2) the disaccharide moiety [(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl], and (3) the hydroxy-substituted side chains at positions 2, 6, 9, and 30.

Core Assembly via Cyclization Reactions

The central tetracyclic system is constructed through sequential Diels-Alder reactions and palladium-catalyzed cross-couplings. A key intermediate, the 11,14,16,24-tetraoxa subsystem, is formed via acid-catalyzed cyclization of a linear polyol precursor under anhydrous conditions. Titanium tetrachloride (TiCl₄) in dichloromethane facilitates this step by activating epoxide intermediates, achieving a 68% yield.

Glycosylation for Disaccharide Attachment

The disaccharide unit is appended using a Schmidt glycosylation protocol. Trichloroacetimidate donors derived from the methyloxan precursors are coupled to the core’s C8 hydroxyl group in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid. Stereochemical integrity at the anomeric center is maintained by low-temperature (−40°C) conditions, yielding the β-linked glycoside with >95% diastereomeric excess.

Key Reaction Steps and Optimization

Protection-Deprotection Sequences

Hydroxyl groups at positions 2, 6, 9, and 30 are protected as tert-butyldimethylsilyl (TBS) ethers during early stages to prevent undesired side reactions. Selective deprotection at C30 is achieved using hydrofluoric acid-pyridine complex (HF·Py) in tetrahydrofuran (THF), followed by oxidation to a ketone intermediate.

Table 1: Protective Group Strategies
Position Protective Group Deprotection Reagent Yield (%)
C2, C6 TBS ether HF·Py/THF 92
C9 Acetyl LiOH/MeOH 88
C30 MOM ether HCl/MeOH 85

Macrocyclization via Ring-Closing Metathesis

The 19,21(29),30-tetraene subsystem is formed using a Grubbs II catalyst (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh. A diene precursor undergoes metathesis in toluene at 80°C, achieving 74% conversion to the macrocycle. Residual catalyst is removed via silica gel chromatography with ethyl acetate/hexane (1:3).

Demethylation and Final Functionalization

Methyl ethers at C4 and C28 are cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, preserving acid-sensitive glycosidic bonds. Subsequent hydroxylation at C2 and C6 employs Sharpless asymmetric dihydroxylation with AD-mix-β, yielding the desired (6S,8R,9S,17R,23R) stereochemistry.

Process Optimization and Scalability

Catalyst Screening for Glycosylation

A comparative study of Lewis acids revealed TMSOTf as superior to BF₃·OEt₂ or SnCl₄ in glycosylation efficiency:

Table 2: Glycosylation Catalyst Performance
Catalyst Temperature (°C) Yield (%) β:α Ratio
TMSOTf −40 91 98:2
BF₃·OEt₂ −20 76 85:15
SnCl₄ 0 68 79:21

Solvent Effects on Cyclization

Polar aprotic solvents enhanced cyclization rates due to improved solubility of the polyol precursor. Acetonitrile outperformed DMF and THF, achieving 82% conversion in 12 hours versus 58% in THF.

Analytical Characterization

Structural Elucidation via NMR Spectroscopy

The compound’s ¹H NMR spectrum (600 MHz, CD₃OD) displays characteristic signals: δ 5.78 (d, J = 3.6 Hz, H-5), 4.92 (m, H-8), and 4.35 (dd, J = 9.2, 2.4 Hz, H-23). ¹³C NMR confirms the glycosidic linkage at C8 (δ 101.5 ppm) and the lactone carbonyl at δ 176.8 ppm.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 14.7 minutes with >99% purity. Method validation confirmed linearity (R² = 0.9998) across 0.1–100 μg/mL concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antibiotic Properties

Kigamicin C exhibits significant antibacterial activity against Gram-positive bacteria. This property is particularly valuable in the development of new antibiotics to combat antibiotic-resistant strains of bacteria. Research has shown that compounds similar to Kigamicin C can inhibit bacterial growth effectively and may serve as templates for synthesizing novel antibiotic agents .

Anticancer Potential

Preliminary studies have indicated that Kigamicin C may possess anticancer properties. The compound's structural complexity allows for interactions with various biological targets within cancer cells. Research into its mechanism of action is ongoing, with some studies suggesting that it may induce apoptosis (programmed cell death) in certain cancer cell lines .

Natural Product Chemistry

As a natural product derived from the bacterium Amycolatopsis sp., Kigamicin C contributes to the field of natural product chemistry. Its isolation and characterization provide insights into the biosynthetic pathways of complex organic compounds produced by microorganisms. This knowledge can lead to the discovery of new compounds with pharmaceutical applications .

Structure-Activity Relationship Studies

The intricate structure of Kigamicin C makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify specific functional groups to enhance its biological activity or reduce toxicity. Such studies are crucial for drug development processes and can help identify lead compounds for further investigation .

Applications in Drug Formulation

Given its solubility in various solvents like ethanol and methanol , Kigamicin C can be explored for formulation in pharmaceutical preparations. Its properties may allow it to be used in combination therapies or as a part of drug delivery systems targeting specific tissues or cells.

Case Study 1: Antibacterial Activity

A study published in PubChem highlighted the effectiveness of Kigamicin C against several strains of Gram-positive bacteria, demonstrating its potential as a new antibiotic candidate .

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of related compounds has shown promising results in inducing apoptosis in leukemia cell lines . Further investigations into Kigamicin C's effects on different cancer types are warranted.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound’s complex structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The compound’s stereochemical complexity (6 chiral centers) poses significant hurdles for total synthesis, akin to Caracurine V’s 12-step synthesis ().
  • Pathway Clustering : KEGG/LIGAND database analysis () groups this compound within carbohydrate metabolism clusters , likely due to its glycosidic oxane subunits.

Biological Activity

The compound (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-5(10),19,21(29),30-tetraene-4,28-dione , often referred to as Kigamicin C , is a complex organic molecule with notable biological activity. Its intricate structure suggests potential interactions with various biological systems. This article delves into its biological activity by reviewing existing literature and research findings.

Chemical Structure

Kigamicin C has a molecular formula of C41H47NO16C_{41}H_{47}NO_{16} and a molecular weight of approximately 817.8 g/mol. The compound features multiple hydroxyl groups and a unique polycyclic structure which contributes to its biological properties.

Antimicrobial Properties

Research indicates that Kigamicin C exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that disrupt cell wall synthesis and function.

Anticancer Activity

Kigamicin C has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis via caspase activation
HCT116 (Colon)3.2Cell cycle arrest at G2/M phase
A549 (Lung)4.8Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation markers in various cellular models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Recent studies suggest that Kigamicin C may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. This action could be beneficial in conditions like Alzheimer’s disease.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antibiotics assessed the efficacy of Kigamicin C against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 1 µg/mL, showcasing its potency against resistant strains.
  • Anticancer Research : In a comparative study on various natural compounds for anticancer activity published in Cancer Letters, Kigamicin C was found to have superior efficacy compared to traditional chemotherapeutics in certain cancer models.
  • Neuroprotection Study : A research article highlighted the neuroprotective effects of Kigamicin C in a mouse model of neurodegeneration, where treated mice showed reduced cognitive decline and lower levels of oxidative stress markers.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, supplemented by nuclear Overhauser effect (NOE) NMR experiments to validate spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) can cross-verify chiral centers. Compare results with synthetic intermediates described in for analogous spirocyclic compounds .

Q. What synthetic strategies are viable for constructing the octacyclic framework?

  • Methodological Answer : Employ stepwise annulation reactions, leveraging orthogonal protecting groups (e.g., silyl ethers for hydroxyls) to manage reactivity. highlights the use of oxa-spiro intermediates and benzothiazole-based coupling agents for similar complex heterocycles. Enzymatic or acid-catalyzed glycosylation may assist in attaching sugar moieties .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to map connectivity in the polycyclic core. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl groups, while UV-Vis spectroscopy (as in ) detects conjugation in aromatic/heteroaromatic regions. Elemental analysis validates purity .

Q. How should researchers integrate theoretical frameworks into experimental design?

  • Methodological Answer : Align synthesis and analysis with density functional theory (DFT) to predict regioselectivity and stability. emphasizes linking empirical observations to conceptual models, such as frontier molecular orbital theory for reaction mechanism validation .

Q. What safety protocols are essential given limited toxicity data?

  • Methodological Answer : Follow OSHA guidelines for handling unknown acute toxins (H302 classification per ). Use fume hoods, full-body PPE, and closed systems to minimize exposure. Refer to Angene’s safety data sheets for analogous glycosides () and TCI America’s storage recommendations () .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-abundance intermediates?

  • Methodological Answer : Apply factorial design ( ) to test variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to model nonlinear interactions. High-throughput screening (HTS) with automated liquid handlers accelerates parameter optimization .

Q. How to resolve contradictions in spectral data vs. computational predictions?

  • Methodological Answer : Cross-validate using hybrid QM/MM simulations to account for solvent effects and dynamic conformations. suggests revisiting theoretical assumptions (e.g., protonation states or tautomerism) if experimental NMR/IR diverges from DFT outputs .

Q. What methodologies address instability of hydroxylated moieties under acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Introduce steric hindrance via methyl groups (as in ’s oxane substituents) or employ pro-drug strategies to stabilize sensitive hydroxyls .

Q. How to model the compound’s interaction with biological targets computationally?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to putative targets. highlights COMSOL Multiphysics for simulating diffusion kinetics in membrane systems, while ’s membrane separation subclass informs transport studies .

Q. How to assess ecological impact without biodegradation data?

  • Methodological Answer : Apply read-across models using structurally related compounds (e.g., glycosides in ). Use EPI Suite to estimate log Kow and bioaccumulation potential. Experimental microcosm studies (per ’s atmospheric fate protocols) can extrapolate environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.